molecular formula C45H72N14O10 B15286096 Rat RFRP-3

Rat RFRP-3

Cat. No.: B15286096
M. Wt: 969.1 g/mol
InChI Key: JFZCLMZUABKABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rat RFamide-related peptide-3 (RFRP-3) is a mammalian neuropeptide structurally and functionally related to avian gonadotropin-inhibitory hormone (GnIH). It is primarily expressed in the dorsomedial hypothalamic nucleus (DMH) and tuberomammillary nucleus (TMN), with widespread projections to regions regulating reproduction, feeding, and stress . RFRP-3 suppresses luteinizing hormone (LH) secretion, inhibits male sexual behavior, and stimulates growth hormone (GH) release and food intake in rats, suggesting dual roles in reproductive and metabolic homeostasis . Its receptor, GPR147 (NPFF1), mediates these effects through interactions with GnRH neurons and pituitary gonadotropes .

Properties

Molecular Formula

C45H72N14O10

Molecular Weight

969.1 g/mol

IUPAC Name

2-[[1-[2-[[4-amino-2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-N-[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide

InChI

InChI=1S/C45H72N14O10/c1-24(2)21-31(57-40(65)30(23-35(47)61)56-42(67)33-15-10-20-59(33)44(69)36(48)25(3)4)43(68)58-19-9-14-32(58)41(66)54-28(16-17-34(46)60)39(64)53-27(13-8-18-52-45(50)51)38(63)55-29(37(49)62)22-26-11-6-5-7-12-26/h5-7,11-12,24-25,27-33,36H,8-10,13-23,48H2,1-4H3,(H2,46,60)(H2,47,61)(H2,49,62)(H,53,64)(H,54,66)(H,55,63)(H,56,67)(H,57,65)(H4,50,51,52)

InChI Key

JFZCLMZUABKABL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Neuropeptide NPVF can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods: For industrial-scale production, recombinant DNA technology can be employed. This involves inserting the gene encoding neuropeptide NPVF into an expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Neuropeptide NPVF undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Neuropeptide NPVF has a wide range of scientific research applications:

Comparison with Similar Compounds

Structural and Receptor Comparisons

Feature Rat RFRP-3 Avian GnIH Mammalian GALP
Peptide Length 16 amino acids 12 amino acids 60 amino acids
C-terminal Motif LPXRFamide LPXRFamide Non-RFamide structure
Receptor GPR147 (NPFF1) GPR147 GALP receptors (undetermined)
Cross-reactivity Antibodies cross-react with avian GnIH Antibodies cross-react with RFRP-3 No cross-reactivity with RFRP-3/GnIH

Table 1: Structural and receptor comparisons .

Key Insights :

  • RFRP-3 and GnIH share the LPXRFamide motif and GPR147 receptor, but RFRP-3 has a longer peptide chain .
  • Cross-reactivity between RFRP-3 and GnIH antibodies complicates immunohistochemical studies, necessitating careful validation .

Functional Roles in the HPG Axis

  • RFRP-3 vs. GnIH: Both suppress LH secretion and male sexual behavior . In rats, RFRP-3 inhibits GnRH neurons directly, whereas GnIH in birds acts on both GnRH neurons and pituitary gonadotropes .
  • RFRP-3 vs. GALP :

    • GALP stimulates LH and GH secretion, contrasting RFRP-3’s inhibitory effects on LH .
    • GALP enhances sexual motivation, while RFRP-3 suppresses it .

Metabolic and Behavioral Effects

  • RFRP-3 : Increases food intake and body weight in rats, with chronic administration leading to obesity and insulin resistance .
  • GnIH : In birds, GnIH reduces feeding during breeding seasons, prioritizing reproduction over metabolism .
  • Sexual Dimorphism :
    • In female rats, RFRP-3 delays puberty onset by suppressing GnRH and kisspeptin expression .
    • In male Syrian hamsters, RFRP-3 stimulates LH, while it inhibits LH in females, highlighting species- and sex-specificity .

Species-Specific Variations

  • Pigs : RFRP-3 inhibits ovarian granulosa cell proliferation and induces apoptosis via the p38MAPK pathway .
  • Sheep : Seasonal breeders show reduced RFRP-3 expression during reproductive phases, suggesting adaptive suppression .
  • Primates : RFRP-3 inhibits both LH and FSH, unlike its selective LH suppression in rodents .

Mechanisms of Action

  • Stress Response : RFRP-3 expression is upregulated by glucocorticoids, linking stress to reproductive suppression .
  • Metabolic Regulation : Chronic RFRP-3 administration in rats impairs glucose tolerance by inhibiting insulin secretion .
  • Light-Dependent Effects : RFRP-3’s inhibition of male sexual behavior is potentiated during the photophase, mediated by melatonin-sensitive pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.